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Introduction

Parylene is the trade name for a class of poly(p-xylylene) polymers utilized as conformal

coatings in a wide range of industries, including medical, aerospace, and electronics.[1] These

polymers are deposited through a unique chemical vapor deposition (CVD) process at room

temperature, which results in a pinhole-free, uniform coating that can penetrate the most

intricate crevices.[1][2] Among the different variants, Parylene F (also known as Parylene VT-4)

is distinguished by the presence of fluorine atoms on its aromatic ring.[3][4] This fluorination

imparts enhanced thermal stability and UV resistance, making Parylene F an exceptional

candidate for demanding Microelectromechanical Systems (MEMS) and

Nanoelectromechanical Systems (NEMS) applications.[3][5]

Parylene F's properties, including its biocompatibility, dielectric strength, and excellent barrier

characteristics against moisture and chemicals, address many challenges in the fabrication and

reliability of micro- and nano-scale devices.[2][5][6] Its ability to withstand higher temperatures

allows for compatibility with subsequent microfabrication processes, such as atomic layer

deposition (ALD), and various sterilization methods like autoclaving, which are often required

for medical and drug development applications.[5]

Key Advantages of Parylene F for MEMS/NEMS:

High Thermal Stability: Suitable for applications requiring high-temperature processing or

operation.[5][7]
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UV Resistance: Offers better stability in applications with exposure to UV radiation compared

to other Parylenes.[3]

Biocompatibility: Approved for medical applications and meets USP Class VI and ISO 10993

standards, making it ideal for implantable devices and biosensors.[5][8][9]

Superior Conformality: The CVD process ensures a uniform, pinhole-free coating on

complex, high-aspect-ratio microstructures.[2][10][11]

Excellent Barrier Properties: Provides a robust barrier against moisture, bodily fluids,

chemicals, and gases, protecting sensitive MEMS components.[3][12]

Dielectric Strength: Possesses high dielectric strength, making it an effective insulator in

microelectronic components.[13][14]

Quantitative Data: Comparative Properties of
Parylene Films
The selection of a Parylene variant depends on the specific requirements of the application.

The following table summarizes and compares key quantitative properties of Parylene F with

the more common Parylene N and C types.
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Property Parylene N Parylene C Parylene F (VT-4)

Mechanical Properties

Tensile Strength (psi) 6,500 10,000 7,000

Young's Modulus (psi) 350,000 400,000 320,000

Elongation to Break

(%)
30 200 40

Electrical Properties

Dielectric Constant (at

1 MHz)
2.65 2.95 2.22

Volume Resistivity

(ohm-cm)
1 x 10¹⁷ 6 x 10¹⁶ 1 x 10¹⁷

Dielectric Strength

(V/mil)
7,000 5,600 5,800

Thermal Properties

Melting Point (°C) 420 290 429.5[7]

Max Continuous

Service Temp. (°C)
60 80 200

Short-term Service

Temp. (°C)
80 100 350

Barrier Properties

Water Vapor

Transmission (g-

mil/100in²-24hr)

1.6 0.14 0.28

Note: Values are typical and can vary based on deposition parameters and film thickness. Data

compiled from multiple sources.
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Protocol 1: Substrate Preparation and Adhesion
Promotion
Proper substrate preparation is critical to prevent delamination, a potential issue with Parylene

coatings.[10] This protocol outlines the steps for cleaning and promoting adhesion.

Materials:

Substrates (e.g., silicon wafers, glass slides, MEMS devices)

Isopropyl alcohol (IPA)

Deionized (DI) water

Nitrogen gas source

Adhesion promoter: A-174 (γ-methacryloxypropyltrimethoxysilane) or similar

organosilane[15]

Vapor-phase adhesion promotion system or a solution-based method

Methodology:

Cleaning: a. Thoroughly rinse the substrates with isopropyl alcohol to remove organic

residues. b. Follow with a rinse in DI water. c. Dry the substrates completely using a stream

of filtered nitrogen gas. d. Optional: For critical applications, perform an oxygen plasma clean

to remove any remaining organic contaminants and activate the surface.

Adhesion Promotion (Vapor Phase - Recommended): a. Place the cleaned, dry substrates

into the deposition chamber or a dedicated adhesion promotion system. b. Introduce the A-

174 silane adhesion promoter into the system according to the equipment manufacturer's

instructions. The vapor will coat all surfaces, creating a molecular layer that acts as a binding

agent between the substrate and the Parylene F film.

Adhesion Promotion (Solution Phase): a. Prepare a dilute solution of the organosilane in a

solvent like IPA or water.[15] b. Immerse the substrates in the solution for 30-60 seconds. c.
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Rinse with the pure solvent (IPA) to remove excess silane. d. Bake the substrates at 100-

120°C for 10-20 minutes to cure the silane layer.

Final Step: Immediately transfer the prepared substrates to the Parylene deposition system

to avoid re-contamination.

Protocol 2: Parylene F Thin Film Deposition (Gorham
Process)
Parylene is deposited using a chemical vapor deposition (CVD) process first developed by

William Gorham.[16][17] The process involves the sublimation, pyrolysis, and subsequent

polymerization of a solid dimer precursor.

Materials:

Parylene F (VT-4) dimer (a white, granular solid)

Parylene deposition system

Prepared substrates from Protocol 1

Process Parameters:

Parameter Typical Value Range

Dimer Amount
Calculated based on desired thickness and

system geometry

Vaporization Temperature 150 - 170 °C[16]

Pyrolysis Temperature 650 - 700 °C

Deposition Chamber Pressure 10 - 100 mTorr

Deposition Temperature Room Temperature[2][10]

Methodology:
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Dimer Loading: a. Weigh the required amount of Parylene F dimer. The mass needed is

determined by the desired film thickness, the surface area to be coated, and the specific

deposition system's efficiency. b. Load the dimer into the vaporizer section of the deposition

tool.[15]

Substrate Loading: a. Place the substrates, prepared according to Protocol 1, onto the fixture

within the deposition chamber.

System Pump-down: a. Seal the deposition chamber and all other system components. b.

Evacuate the system using the vacuum pump until a stable base pressure (typically <10

mTorr) is achieved.

Deposition Cycle: a. Vaporization: Heat the vaporizer to ~150-170°C.[16] The solid dimer will

sublime directly into a gaseous state. b. Pyrolysis: The gaseous dimer flows from the

vaporizer into the high-temperature pyrolysis furnace (~650-700°C). Here, the dimer is

thermally cleaved into reactive monomer molecules. c. Deposition: The monomer gas enters

the room-temperature deposition chamber. Upon contact with the cooler surfaces of the

substrates and chamber walls, the monomers spontaneously polymerize, forming a thin,

highly conformal, and pinhole-free film of Poly(tetrafluoro-p-xylylene).[10]

Process Completion and Venting: a. Once all the dimer has been consumed, the deposition

process is complete. Turn off the vaporizer and pyrolysis heaters. b. Allow the system to

cool. c. Slowly vent the system back to atmospheric pressure with nitrogen or clean dry air.

Sample Removal: a. Open the deposition chamber and carefully remove the coated

substrates. The resulting Parylene F film will be transparent and uniform.

Protocol 3: Post-Deposition Patterning (Reactive Ion
Etching)
Due to its chemical inertness, patterning Parylene F requires dry etching techniques, as it is

insoluble in most solvents at room temperature.[3][17] Oxygen-based plasma is effective for

this purpose.

Materials:

Parylene F-coated substrates
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Photoresist or a hard mask material (e.g., metal, silicon dioxide)

Photolithography equipment (spinner, mask aligner, developer)

Reactive Ion Etching (RIE) system

Methodology:

Masking: a. Apply a masking layer on top of the Parylene F film. This can be a standard

photoresist patterned using photolithography or a sputtered/evaporated hard mask that is

subsequently patterned. b. For photoresist, spin-coat the resist, soft-bake, expose to UV light

through a photomask, and then develop to create the desired pattern.

Reactive Ion Etching: a. Place the masked substrate into the RIE chamber. b. Evacuate the

chamber to a base pressure. c. Introduce oxygen (O₂) gas into the chamber. A small amount

of a fluorine-containing gas (e.g., SF₆ or CHF₃) can sometimes be added to control the etch

profile. d. Strike a plasma by applying RF power. The energetic oxygen plasma will

anisotropically etch the Parylene F in the areas not protected by the mask. e. Typical RIE

parameters (must be optimized for the specific system and desired etch rate):

Gas: O₂

Pressure: 20-100 mTorr
RF Power: 50-200 W

Mask Removal: a. After etching is complete, remove the remaining mask material. b.

Photoresist can be stripped using a solvent (e.g., acetone) or an oxygen plasma ashing

process. c. Hard masks can be removed using appropriate wet or dry etching techniques.

Final Device: The result is a patterned Parylene F structure on the substrate, which can

serve as an insulating layer, a structural component of a MEMS device, or a microfluidic

channel.
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Parylene F Deposition Workflow (Gorham Process)
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Caption: Workflow of the Parylene F chemical vapor deposition (CVD) process.
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Parylene F in MEMS Surface Micromachining
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Caption: A typical workflow for fabricating MEMS structures using Parylene F.
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Logical Relationship: Why Parylene F is Ideal for MEMS/NEMS
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Caption: Key properties of Parylene F and their resulting benefits for MEMS/NEMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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